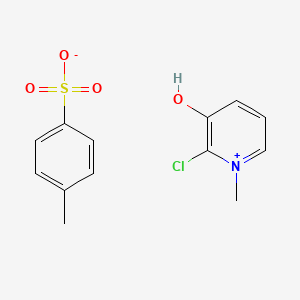

![molecular formula C20H24N2O4S B2965614 2-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide CAS No. 922093-41-2](/img/structure/B2965614.png)

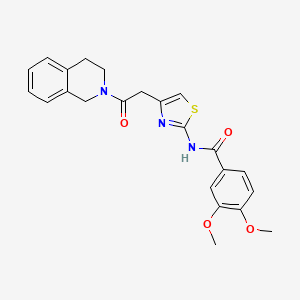

2-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis and Heterocyclic Chemistry

Research has focused on the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives through novel synthetic methodologies. For instance, a one-pot multicomponent reaction involving 2-aminophenols, Meldrum's acid, and isocyanides has been developed to synthesize these compounds efficiently at ambient temperature, yielding good to excellent outcomes (Shaabani et al., 2010). Furthermore, the construction of dibenzo[d,f][1,3]oxazepine skeletons from 2′-amino-2-hydroxybiphenyl and isothiocyanates via iodine-mediated cyclodesulfurization has been reported, showcasing a method to obtain novel compounds with good-to-excellent yields (Murata et al., 2021).

Medicinal Chemistry

In the realm of medicinal chemistry, the focus has been on the development of sulfonamide derivatives for potential therapeutic applications. These compounds have been evaluated for their enzyme inhibition capabilities, particularly against carbonic anhydrases, which are relevant for treating conditions like glaucoma, epilepsy, and certain types of tumors. Notably, unprotected primary sulfonamide groups have facilitated the synthesis of [1,4]oxazepine-based sulfonamides with strong inhibition of human carbonic anhydrases, highlighting their therapeutic potential (Sapegin et al., 2018). Additionally, novel benzimidazole fused-1,4-oxazepines have been synthesized, with studies indicating their potential as nonlinear optical (NLO) materials, further underscoring their versatility beyond biomedical applications (Almansour et al., 2016).

Photodynamic Therapy and Material Science

The development of new materials for photodynamic therapy, which is a treatment modality for cancer, has also been explored. Zinc phthalocyanines substituted with benzenesulfonamide derivative groups have shown high singlet oxygen quantum yields, making them promising candidates for this application due to their good fluorescence properties and potential for Type II photodynamic reactions (Pişkin et al., 2020).

Liquid Crystals and Advanced Materials

Moreover, research into heterocyclic liquid crystals with 1,3-oxazepine cores has been conducted, revealing their high phase transition temperatures and potential applications in display technologies. These studies underline the structural versatility and functional potential of oxazepine derivatives in advanced material sciences (Yeap et al., 2010).

Propiedades

IUPAC Name |

2-phenyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-20(2)14-26-18-13-16(9-10-17(18)22(3)19(20)23)21-27(24,25)12-11-15-7-5-4-6-8-15/h4-10,13,21H,11-12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBRTJMMONLRCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)N(C1=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}(methyl)amino)ethan-1-ol](/img/structure/B2965534.png)

![6,8-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2965542.png)

![6-fluoro-1,1-dioxo-4-[4-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile](/img/structure/B2965543.png)

![Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid](/img/structure/B2965545.png)

![3-(2-fluorobenzyl)-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965547.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-methyl-1H-indol-3-yl)urea](/img/structure/B2965553.png)